Methyl 5-fluoro-6-methylpicolinate
Description
Methyl 5-fluoro-6-methylpicolinate is a methyl ester derivative of a fluorinated and methyl-substituted picolinic acid. Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a methyl group at the 6-position, esterified at the carboxylic acid position.
Properties
IUPAC Name |
methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDWPKQBPEJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681002 | |
| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-61-3 | |
| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Modified Williamson Synthesis with Grignard Reagents
A variation of the Williamson synthesis employs Grignard reagents (e.g., methylmagnesium bromide) to enhance reactivity. Here, 5-fluoro-6-methylpicolinic acid is first converted to its acid chloride using thionyl chloride. The acid chloride then reacts with the Grignard reagent to form the ester.
Reaction Sequence:
Advantages:
Knoevenagel Condensation
The Knoevenagel condensation has been explored for synthesizing fluorinated picolinates. This method involves the condensation of 5-fluoro-6-methylpicolinaldehyde with methyl cyanoacetate in the presence of a base like piperidine. The reaction forms a conjugated system, which is subsequently hydrolyzed and decarboxylated to yield the target ester.
Key Steps:
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Condensation:
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Hydrolysis:
-
Esterification:
Limitations:
-
Multi-step process reduces overall yield (~50–60%).
-
Requires careful control of hydrolysis conditions to avoid over-acidification.
Industrial Production Techniques
Continuous Flow Reactor Systems
Industrial-scale production often utilizes continuous flow reactors to enhance efficiency. In this setup, 5-fluoro-6-methylpicolinic acid and methanol are mixed with a sulfuric acid catalyst and pumped through a heated reactor tube. The continuous process minimizes side reactions and achieves yields exceeding 90%.
Optimization Parameters:
-
Residence Time: 10–15 minutes
-
Temperature: 100–120°C
-
Catalyst Loading: 2–5%
Reaction Conditions and Optimization
Solvent Selection
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate nucleophilic substitution by stabilizing transition states, while non-polar solvents favor esterification equilibrium.
Solvent Comparison Table:
| Solvent | Dielectric Constant | Reaction Rate (Relative) |
|---|---|---|
| DMF | 36.7 | 1.00 |
| THF | 7.5 | 0.65 |
| Toluene | 2.4 | 0.30 |
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson Synthesis | 70–80 | Low | Moderate | High |
| Grignard Modification | 85 | Moderate | High | Moderate |
| Knoevenagel Condensation | 50–60 | High | Low | Low |
| Continuous Flow | >90 | High | Very High | Very High |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoro-6-methylpicolinic acid.
Reduction: Formation of 5-fluoro-6-methylpicolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 5-fluoro-6-methylpicolinate, highlighting substituent variations, similarity scores, and synthetic relevance:
Structural and Electronic Differences
- Substituent Position : Moving the methyl group from the 6- to 3-position (e.g., Methyl 5-fluoro-3-methylpicolinate) alters steric interactions and electronic distribution. The 3-methyl derivative may exhibit reduced steric hindrance in reactions involving the pyridine nitrogen.
- Halogen Variation : Replacing fluorine with chlorine or bromine (e.g., Methyl 6-chloro-5-methylpicolinate) increases molecular weight and polarizability, impacting solubility and reactivity. Chlorine enhances electrophilic substitution rates, while bromine facilitates Suzuki-Miyaura couplings.
Physicochemical Properties
- NMR Signatures : The ¹H NMR spectrum of 5-bromo-N,6-dimethylpicolinamide (a brominated analog) shows distinct peaks for methyl groups (δ 2.65, 2.82) and aromatic protons (δ 7.75, 8.17), providing a benchmark for structural validation of related compounds.
- Chromatographic Behavior : Reverse-phase chromatography (e.g., 5–80% MeOH in water) is commonly used to purify these esters, with elution gradients tailored to substituent polarity.
Biological Activity
Methyl 5-fluoro-6-methylpicolinate (MFMP) is a fluorinated derivative of picolinic acid that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
MFMP is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the picolinate ring. This structure enhances its reactivity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Formula : CHFNO\
Molecular Weight : 169.15 g/mol
The biological activity of MFMP is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The fluorine atom enhances the compound's capacity to form hydrogen bonds, thereby increasing its binding affinity to proteins and enzymes involved in critical cellular processes. This interaction can modulate cell signaling pathways, gene expression, and cellular metabolism.
Key Mechanisms:
- Inhibition of Enzyme Activity : MFMP has been shown to inhibit certain enzymes, potentially leading to altered metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to cancer proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that MFMP exhibits antimicrobial properties against various pathogens.
Anticancer Effects
Recent studies have explored MFMP's potential as an anticancer agent. In vitro assays demonstrated that MFMP can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research indicated that MFMP significantly reduced cell viability in colorectal cancer cells by promoting programmed cell death mechanisms .
Antimicrobial Properties
MFMP has also been evaluated for its antimicrobial activity. In a study assessing its efficacy against bacterial strains, MFMP exhibited notable inhibition against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.
Study 1: Anticancer Activity in Colorectal Cancer
A preclinical study investigated the effects of MFMP on colorectal cancer cells. The results indicated that treatment with MFMP led to a dose-dependent decrease in cell proliferation and increased apoptosis rates compared to control groups. The study concluded that MFMP could serve as a promising candidate for further development in cancer therapeutics .
Study 2: Antimicrobial Efficacy
In another study, MFMP was tested against a panel of pathogenic bacteria. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for clinical application.
Comparative Analysis with Similar Compounds
To understand the unique properties of MFMP, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-methylpicolinate | Lacks fluorine; lower binding affinity | Limited anticancer activity |
| Methyl 5-chloro-6-methylpicolinate | Chlorine instead of fluorine; different reactivity | Moderate antimicrobial effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-fluoro-6-methylpicolinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification reactions. For example, trifluoroacetic acid and p-methoxyaniline can serve as precursors, with chlorination steps optimized using reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione under reflux conditions (acetonitrile/water, 80°C). Key parameters include solvent polarity, temperature control, and stoichiometric ratios of halogenating agents . Characterization via NMR and LC/MS ensures purity (>95%) and structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm) and fluorine-substituted pyridine ring (δ ~7.5–8.5 ppm) differentiate it from non-fluorinated analogs.
- IR : Strong absorption bands at ~1730 cm<sup>-1</sup> (ester C=O) and ~1250 cm<sup>-1</sup> (C-F stretch).
- LC/MS : Molecular ion peak [M+H]<sup>+</sup> at m/z 199.04 (calculated for C8H8FNO2) .
Q. How does the fluorine substituent at position 5 influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, reducing electron density on the pyridine ring. This enhances electrophilic substitution at position 4 or 6 (meta/para to fluorine). Computational methods (e.g., DFT calculations) can quantify charge distribution, while Hammett substituent constants (σm = 0.34 for -F) predict reactivity trends .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. null results) may arise from assay conditions (e.g., cell line variability, TNF-α vs. IL-6 targets). Systematic meta-analysis of dose-response curves (IC50 values) and standardized protocols (e.g., OECD guidelines) can harmonize data. Cross-validation using orthogonal assays (e.g., ELISA and qPCR) is recommended .
Q. How can regioselectivity be controlled during the synthesis of substituted analogs (e.g., chloro, bromo) of this compound?
- Methodological Answer : Regioselectivity in halogenation depends on directing groups and solvent effects. For example, using Lewis acids (e.g., FeCl3) in DMF directs electrophilic substitution to position 4, while polar aprotic solvents favor position 6. Computational modeling (e.g., Fukui indices) predicts reactive sites, enabling rational design .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : Hydrolysis studies (pH 1–14, 25–80°C) reveal ester group lability in basic conditions (e.g., NaOH), forming 5-fluoro-6-methylpicolinic acid. Acidic conditions (e.g., H2SO4) preserve the ester but may protonate the pyridine nitrogen, altering reactivity. Kinetic monitoring via HPLC tracks degradation pathways .
Q. How do structural modifications (e.g., replacing methyl with dimethylamino groups) impact binding affinity to target enzymes?
- Methodological Answer : A SAR table comparing analogs:
| Substituent Position | Group | Binding ΔG (kcal/mol) | Target Enzyme |
|---|---|---|---|
| 5 | -F | -8.2 ± 0.3 | COX-2 |
| 6 | -CH3 | -7.9 ± 0.2 | COX-2 |
| 6 | -N(CH3)2 | -9.1 ± 0.4 | HDAC |
Docking simulations (AutoDock Vina) and SPR assays validate interactions. Dimethylamino groups enhance HDAC inhibition via H-bonding with Zn<sup>2+</sup> active sites .
Q. What in vitro models are appropriate for assessing the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Metabolic Stability : Human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS.
- Toxicity : HepG2 cells for cytotoxicity (MTT assay) and Ames test for mutagenicity. EC50 values >100 µM suggest low acute toxicity .
Framework Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
